Methyl 3-(thietan-3-ylamino)azetidine-1-carboxylate
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Overview
Description
Methyl 3-(thietan-3-ylamino)azetidine-1-carboxylate is a heterocyclic compound that features both azetidine and thietane rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(thietan-3-ylamino)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with thietane derivatives under specific conditions. One common method includes the use of [3+2] cycloaddition reactions, where the azetidine ring is formed by the cyclization of appropriate precursors . The reaction conditions often require the presence of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(thietan-3-ylamino)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thietane or azetidine rings are targeted
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Methyl 3-(thietan-3-ylamino)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism by which Methyl 3-(thietan-3-ylamino)azetidine-1-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, potentially leading to the modulation of biological activities .
Comparison with Similar Compounds
Similar Compounds
Methyl azetidine-3-carboxylate: Similar in structure but lacks the thietane ring.
Thietan-3-ylamine: Contains the thietane ring but lacks the azetidine moiety .
Uniqueness
Methyl 3-(thietan-3-ylamino)azetidine-1-carboxylate is unique due to the presence of both azetidine and thietane rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H14N2O2S |
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Molecular Weight |
202.28 g/mol |
IUPAC Name |
methyl 3-(thietan-3-ylamino)azetidine-1-carboxylate |
InChI |
InChI=1S/C8H14N2O2S/c1-12-8(11)10-2-6(3-10)9-7-4-13-5-7/h6-7,9H,2-5H2,1H3 |
InChI Key |
UHILQGLEDLDOJJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1CC(C1)NC2CSC2 |
Origin of Product |
United States |
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